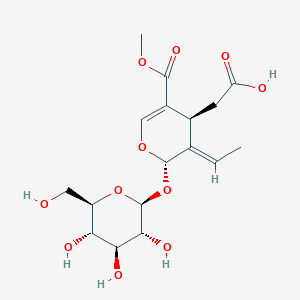

Oleoside 11-methyl ester

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of elenolic acid 2-O-glucoside involves several steps. One common method includes the extraction of secoiridoid glucosides from natural sources such as olive leaves and seeds of Fraxinus excelsior. The compound can be isolated using chromatographic techniques and further purified through crystallization .

Industrial Production Methods: Industrial production of elenolic acid 2-O-glucoside typically involves large-scale extraction from plant materials. The process includes drying and grinding the plant material, followed by solvent extraction. The extract is then subjected to chromatographic separation to isolate the desired compound .

化学反応の分析

Types of Reactions: Oleoside 11-methyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives for further study .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) are often employed.

Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles under specific conditions.

Major Products: The major products formed from these reactions include various derivatives of elenolic acid 2-O-glucoside, which may exhibit enhanced or modified biological activities .

科学的研究の応用

Common Synthesis Methods:

- Enzymatic Glycosylation : Utilizing glycosyltransferases to modify oleoside derivatives.

- Extraction : Isolating from plant materials such as olive seeds or jasmine leaves.

Biological Activities

Research indicates that oleoside 11-methyl ester exhibits several notable biological activities:

- Anticancer Properties : Significant cytotoxic activity against Hep-G2 human liver cancer cells has been documented, suggesting potential applications in cancer treatment .

- Anti-inflammatory Effects : The compound demonstrates anti-inflammatory properties, making it a candidate for managing inflammatory conditions.

- Antioxidant Activity : this compound has shown free radical scavenging capabilities, indicating its role as an antioxidant.

Medicinal Applications

This compound is being explored for various therapeutic applications:

- Diabetes Management : Traditionally used in West African medicine for diabetes treatment, research supports its potential in lowering blood sugar levels .

- Weight Management : Studies suggest that it may aid in weight loss by influencing lipid metabolism and reducing obesity-related complications.

Industrial Applications

The compound is utilized in the production of health supplements and functional foods due to its beneficial properties. Its incorporation into dietary products is attributed to its perceived health benefits related to inflammation and oxidative stress management.

Comparative Analysis of Related Compounds

To understand the unique position of this compound within the broader category of secoiridoids and glycosides, a comparative analysis with similar compounds is presented below:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| Oleuropein | Derived from olives | Broader health benefits including cardiovascular effects |

| Hydroxytyrosol | Both are phenolic compounds | Stronger antioxidant properties |

| Elenolic Acid | Related through metabolic pathways | Less complex structurally |

| Methyloleoside | Structural analog | Different biological activities |

Case Studies

-

Cytotoxicity Against Hep-G2 Cells :

- A study demonstrated that this compound significantly reduced cell viability in Hep-G2 cells, indicating its potential as an anticancer agent. The mechanism involves inducing apoptosis through oxidative stress pathways.

-

Anti-inflammatory Studies :

- In vitro studies showed that this compound inhibited pro-inflammatory cytokine production in LPS-stimulated macrophages, supporting its use in inflammatory disease management.

-

Diabetes Treatment :

- Ethnopharmacological studies highlight the traditional use of this compound in managing diabetes symptoms, with recent research confirming its efficacy in lowering blood glucose levels in animal models.

作用機序

The mechanism of action of elenolic acid 2-O-glucoside involves several molecular targets and pathways:

Anti-inflammatory Effects: The compound inhibits the expression of pro-inflammatory cytokines such as IL-6 and TNF-α.

Anticancer Effects: It induces apoptosis in cancer cells by activating caspases and other apoptotic pathways.

Metabolic Effects: It enhances insulin sensitivity and reduces blood glucose levels by modulating the expression of genes involved in glucose metabolism.

類似化合物との比較

Oleoside 11-methyl ester is unique compared to other secoiridoid glucosides due to its specific molecular structure and biological activities. Similar compounds include:

Oleuropein: Another secoiridoid glucoside found in olive leaves, known for its antioxidant and anti-inflammatory properties.

Ligustroside: A compound similar to oleuropein, also found in olive leaves, with comparable health benefits.

Secoxyloganin: A biosynthetic precursor of oleuropein and ligustroside, lacking the phenolic moiety.

This compound stands out due to its unique combination of anti-inflammatory, anticancer, and metabolic effects, making it a valuable compound for various scientific and industrial applications.

生物活性

Oleoside 11-methyl ester is a secoiridoid glucoside derived from the olive tree (Olea europaea). This compound has garnered attention due to its potential biological activities, particularly in the context of health benefits associated with olive-derived products. This article reviews the current understanding of the biological activity of this compound, including its chemical characterization, cytotoxic effects, and potential health implications.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes a secoiridoid backbone. The compound has been identified through various spectroscopic techniques, including NMR and mass spectrometry. Its molecular mass is approximately 1072 g/mol, and it can exist in multiple isomeric forms due to variations in its glycosylation patterns and ester linkages .

Table 1: Chemical Characteristics of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈O₇ |

| Molecular Weight | 286 g/mol |

| Solubility | Poorly soluble in water |

| Spectroscopic Features | NMR, MS data consistent with literature |

Cytotoxicity

One of the most significant findings regarding this compound is its cytotoxic activity against various cancer cell lines. A study reported that this compound exhibited strong cytotoxic effects on Hep-G2 cells (human liver cancer cells), indicating its potential as an anticancer agent . The mechanism of action appears to involve the induction of apoptosis in cancer cells, although further research is necessary to elucidate the precise pathways involved.

Antioxidant Properties

The antioxidant capacity of this compound has also been highlighted in several studies. Phenolic compounds from olives are known for their ability to scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases . this compound contributes to this protective effect due to its phenolic nature, although specific quantitative measures of its antioxidant activity remain limited.

Study on Olive Seed Extracts

Research focusing on olive seeds has shown that this compound is one of the predominant phenolic compounds present. In a study analyzing different cultivars of olives, it was found that this compound concentrations varied significantly during fruit maturation, with higher levels detected in seeds compared to pulp . This suggests that olive seeds could be a valuable source for extracting bioactive compounds for health applications.

Health Implications

The health implications of this compound are still under investigation. Its potential benefits include:

- Anti-inflammatory effects : Compounds derived from olives have been associated with reduced inflammation markers.

- Cardiovascular health : Given the established benefits of olive oil polyphenols on heart health, this compound may contribute similarly.

- Metabolic effects : Some studies suggest that secoiridoids can influence metabolic pathways positively, potentially aiding in weight management and glucose metabolism.

特性

IUPAC Name |

2-[(2S,3E,4S)-3-ethylidene-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O11/c1-3-7-8(4-11(19)20)9(15(24)25-2)6-26-16(7)28-17-14(23)13(22)12(21)10(5-18)27-17/h3,6,8,10,12-14,16-18,21-23H,4-5H2,1-2H3,(H,19,20)/b7-3+/t8-,10+,12+,13-,14+,16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSCVKBFEPYGZSL-JYVCFIOWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/1\[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)OC)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501313328 | |

| Record name | Oleoside 11-methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501313328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60539-23-3 | |

| Record name | Oleoside 11-methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60539-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oleoside 11-methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501313328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。